molecular formula C18H22N4O2S2 B4536887 methyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

Cat. No. B4536887
M. Wt: 390.5 g/mol
InChI Key: NSSPXYYMEBMAOD-UHFFFAOYSA-N
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Description

The compound is part of a class of chemicals that includes various derivatives synthesized for studying their molecular structures, chemical reactions, and properties. These compounds often exhibit unique physical and chemical properties due to their complex molecular arrangements.

Synthesis Analysis

The synthesis of related compounds involves several steps, including cyclization, chlorination, oxidation, and substitution reactions. For instance, the synthesis of thiopyrano [4,3-d] pyrimidine derivatives from dimethyl 3,3'-thiodipropanoate through multiple steps indicates the complexity and the meticulous procedures required to obtain such compounds (Xu et al., 2014).

Molecular Structure Analysis

The molecular and crystal structures of derivatives, like 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, have been described, showing they crystallize in the monoclinic system and have specific cell constants, revealing detailed insights into their geometric and electronic configurations (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Research has delved into the reactions of carbon disulfide with active methylenes, leading to the synthesis of thiophene, thieno[2,3- b ]thiophene, thieno[3,2- c ]pyrazole, and thieno[3,2- b ]pyridine derivatives. These studies shed light on the reactivity and potential chemical transformations of these compounds (Mohareb et al., 1995).

properties

IUPAC Name

methyl 4,5-dimethyl-2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12-13(2)26-16(15(12)17(23)24-3)20-18(25)22-10-8-21(9-11-22)14-6-4-5-7-19-14/h4-7H,8-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSPXYYMEBMAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-({[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}amino)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

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